![molecular formula C17H24N2O3 B11163430 1-tert-butyl-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163430.png)
1-tert-butyl-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-tert-butyl-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-tert-butyl-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-tert-butyl-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar compounds to 1-tert-butyl-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide include:
- tert-Butyl-1-methyl-2-propynyl ether
- tert-Butyl Methyl[2-(methylamino)ethyl]carbamate These compounds share structural similarities, such as the presence of a tert-butyl group, but differ in their functional groups and overall molecular architecture. The unique combination of the methoxyphenyl and pyrrolidine groups in 1-tert-butyl-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide distinguishes it from these similar compounds .
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-tert-butyl-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)19-11-13(9-15(19)20)16(21)18-10-12-7-5-6-8-14(12)22-4/h5-8,13H,9-11H2,1-4H3,(H,18,21) |
InChI Key |
QENFTQHPUMGHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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